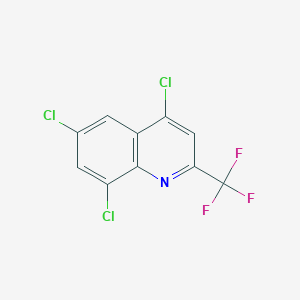

4,6,8-Trichloro-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6,8-trichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl3F3N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCOXVUWAKSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575955 | |

| Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-37-1 | |

| Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological activities of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. This polychlorinated and trifluoromethylated quinoline derivative is a compound of interest in medicinal chemistry and materials science due to the known bioactivities of the quinoline scaffold. This document consolidates available data on the subject molecule and provides extrapolated information based on structurally related compounds to facilitate further research and development. All quantitative data is summarized in structured tables, and detailed, albeit theoretical, experimental protocols are provided. Diagrams illustrating synthetic pathways and potential biological mechanisms are included to offer a comprehensive understanding of this compound.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of the quinoline core. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This compound combines these features, making it a promising candidate for investigation in drug discovery and as a building block in organic synthesis. This guide aims to provide a thorough understanding of its chemical characteristics.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 18706-37-1 | [1] |

| Molecular Formula | C₁₀H₃Cl₃F₃N | [1] |

| Molecular Weight | 300.5 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Synthesis and Reactivity

A definitive, published synthetic route for this compound is not currently available. However, a plausible synthetic pathway can be proposed based on established methods for the synthesis of related polychlorinated and trifluoromethylated quinolines. A potential approach involves the cyclization of a suitably substituted aniline with a trifluoromethyl-containing building block, followed by chlorination.

Proposed Synthetic Pathway

A potential synthetic route could start from a polychlorinated aniline and involve a cyclization reaction, such as the Combes or Friedländer synthesis, followed by further functionalization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4,6-trichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

The cyclized product is expected to precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, carefully add 4-hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the quinoline ring, which is enhanced by the presence of three chlorine atoms and a trifluoromethyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the quinoline ring are susceptible to nucleophilic attack. The C4-chloro position is generally the most reactive towards nucleophiles, followed by the C6 and C8 positions. This allows for selective functionalization with amines, alcohols, and thiols.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.

Spectroscopic Data (Predicted)

No experimental NMR or mass spectra for this compound are publicly available. The following data are predicted based on the analysis of structurally similar compounds.[1][2][3][4]

NMR Spectroscopy (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| H-3 | 7.5 - 7.8 | s | |

| H-5 | 7.9 - 8.2 | d | J ≈ 2 |

| H-7 | 7.7 - 8.0 | d | J ≈ 2 |

| ¹³C NMR | |||

| C-2 | 145 - 150 | q | ²J(C,F) ≈ 35 |

| C-3 | 120 - 125 | ||

| C-4 | 148 - 153 | ||

| C-4a | 125 - 130 | ||

| C-5 | 128 - 133 | ||

| C-6 | 130 - 135 | ||

| C-7 | 126 - 131 | ||

| C-8 | 132 - 137 | ||

| C-8a | 146 - 151 | ||

| -CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 275 |

| ¹⁹F NMR | |||

| -CF₃ | -60 to -65 | s |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Predicted Fragmentation Pathway:

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of substituted quinolines has demonstrated significant activity in several therapeutic areas.[5][6] The presence of multiple chlorine atoms and a trifluoromethyl group suggests that this compound could exhibit interesting biological properties.

Potential Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6] Polychlorinated aromatic compounds have also been investigated for their cytotoxic effects.[7] It is plausible that this compound could display cytotoxicity against various cancer cell lines.

Potential Signaling Pathways Involved in Anticancer Activity:

Caption: Potential signaling pathways targeted by quinoline derivatives in cancer.

Potential Antiparasitic Activity

Quinolines are a cornerstone of antimalarial therapy, with compounds like chloroquine and mefloquine being well-known examples. The trifluoromethyl group is present in mefloquine and is known to be important for its activity. The presence of chlorine atoms on the quinoline ring can also influence antiparasitic efficacy.[8][9][10] Therefore, this compound warrants investigation for its potential activity against various parasites, including Plasmodium falciparum (malaria) and Leishmania species.[8]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Data Analysis: Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Safety and Handling

This compound should be handled with care in a laboratory setting. A Safety Data Sheet (SDS) for a related compound, 4-chloro-8-(trifluoromethyl)quinoline, indicates that it may cause skin and eye irritation and respiratory irritation.[8] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and biology of related quinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a valuable resource for researchers initiating studies on this and similar polychlorinated, trifluoromethylated quinolines.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Quinolines: the role of substitution site in antileishmanial activity | CoLab [colab.ws]

- 6. ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6,8-Trichloro-2-(trifluoromethyl)quinoline (CAS 18706-37-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline is limited in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles in medicinal and synthetic chemistry. All quantitative data presented herein should be considered as estimations and require experimental validation.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Halogenation, particularly chlorination, further modulates the electronic and steric properties of the quinoline ring, often leading to enhanced biological potency.[3]

This technical guide provides a comprehensive overview of this compound, a molecule that combines these key structural features. While specific data for this compound is scarce, this document aims to provide a valuable resource by summarizing predicted physicochemical properties, outlining plausible synthetic routes, and discussing potential biological activities and mechanisms of action based on related structures.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties of this compound based on data from analogous compounds.[2]

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₃Cl₃F₃N | |

| Molecular Weight | 300.49 g/mol | |

| Melting Point (°C) | 85 - 110 | Estimated based on related chlorinated and trifluoromethylated quinolines. |

| Boiling Point (°C) | > 300 | Expected to be high due to molecular weight and polarity. |

| logP | 4.5 - 5.5 | The trifluoromethyl group and chlorine atoms significantly increase lipophilicity. |

| pKa (of conjugate acid) | 1.0 - 2.0 | The electron-withdrawing nature of the substituents is expected to decrease the basicity of the quinoline nitrogen. |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | High lipophilicity suggests low aqueous solubility. |

Synthesis and Characterization

While a specific synthetic protocol for this compound has not been reported, a plausible synthetic strategy can be devised based on established quinoline synthesis methodologies. A potential route could involve the cyclization of a suitably substituted aniline with a trifluoromethyl-containing building block, followed by chlorination steps.

Proposed Synthetic Pathway

A potential synthetic route could start from a polychlorinated aniline and involve a condensation reaction to form the quinoline ring, followed by functional group manipulations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach to Synthesis

The following is a generalized protocol that would require optimization for the specific synthesis of the target compound.

Step 1: Condensation

-

To a solution of 2,4,6-trichloroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate.

-

The mixture is stirred at room temperature for 1-2 hours to form the intermediate enamine.

Step 2: Cyclization

-

The reaction mixture from Step 1 is added dropwise to a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250 °C.

-

The reaction is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration and washed with a cold solvent.

Step 3: Chlorination

-

The product from Step 2 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the final product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are outlined below.

| Technique | Predicted Spectral Features |

| ¹H NMR | Two singlets or doublets in the aromatic region (7.5-8.5 ppm), corresponding to the protons at positions 3 and 5 (or 7). The exact chemical shifts and coupling constants would depend on the final confirmed structure. |

| ¹³C NMR | Approximately 10 distinct signals are expected. The carbon of the CF₃ group would appear as a quartet due to C-F coupling. Carbons bearing chlorine atoms would show characteristic chemical shifts. |

| ¹⁹F NMR | A singlet for the CF₃ group, likely in the range of -60 to -70 ppm (relative to a standard like CFCl₃).[5] |

| IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching in the quinoline ring (~1600-1450), C-Cl stretching (~800-600), and strong C-F stretching bands (~1350-1100).[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine and the trifluoromethyl group. |

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for this compound, the structural motifs present suggest potential as an anticancer or antimicrobial agent.[1][7]

Anticancer Potential

Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, or by inducing apoptosis.[8] The presence of the trifluoromethyl group can enhance the potency and selectivity of these interactions.[9]

Potential Signaling Pathways Targeted by Substituted Quinolines:

Caption: Potential inhibition of cancer signaling pathways by substituted quinolines.

Antimicrobial Potential

Quinolines are well-known for their antimicrobial properties. The fluoroquinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Halogenated quinolines have also shown activity against various bacteria and fungi.[10]

Proposed Experimental Workflow for Biological Evaluation:

Caption: A general workflow for the biological evaluation of a novel quinoline derivative.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. The combination of a polychlorinated quinoline core with a trifluoromethyl substituent suggests that it may possess potent biological activities. This technical guide provides a foundational understanding of this compound based on the established chemistry and pharmacology of related quinoline derivatives. Further experimental investigation is warranted to elucidate the precise physicochemical properties, develop an optimized synthetic route, and fully characterize the biological profile of this promising compound.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,6,8-Trichloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative. Due to its structural motifs, this compound is of significant interest in medicinal chemistry and drug discovery, particularly as a potential building block for protein degraders and other biologically active molecules. This document covers its molecular structure, physicochemical properties, a putative synthesis protocol, and methods for its characterization. Additionally, it explores the potential biological relevance of this class of compounds based on existing literature for structurally related molecules.

Molecular Structure and Properties

This compound possesses a quinoline core substituted with three chlorine atoms at positions 4, 6, and 8, and a trifluoromethyl group at position 2. The presence of multiple halogen atoms and a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for chemical biology and drug development.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₃Cl₃F₃N | [1] |

| Molecular Weight | 300.5 g/mol | [1] |

| CAS Number | 18706-37-1 | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| Appearance | (Predicted) White to off-white solid | |

| Storage | Room temperature | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis and Characterization

Putative Experimental Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process, potentially starting from a substituted aniline and involving cyclization and subsequent chlorination steps. A generalized workflow is depicted below.

Detailed Putative Protocol:

-

Synthesis of 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline:

-

To a solution of 2,4-dichloroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl 4,4,4-trifluoroacetoacetate.

-

Heat the mixture to facilitate the condensation reaction, followed by thermal cyclization to form the quinoline ring.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

-

Chlorination to this compound:

-

Treat the resulting 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine.

-

Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with signals corresponding to the protons on the quinoline ring. The number of signals and their splitting patterns would confirm the substitution pattern. |

| ¹³C NMR | Signals for all carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon and signals for the chlorinated aromatic carbons. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as aromatic C-H stretching and bending vibrations. |

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. The introduction of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance drug-like properties.

Trifluoromethylated quinolines have been investigated for a range of biological activities, including:

-

Anticancer Activity: Some quinoline-derived trifluoromethyl alcohols have shown potent growth inhibitory effects in zebrafish embryo models and in vitro cell proliferation assays, with some compounds exhibiting greater anticancer activity than cisplatin.[2]

-

Antiepileptic and Analgesic Properties: Novel quinoline-derived α-trifluoromethyl alcohols have been identified as potential antiepileptic and analgesic agents that act by blocking sodium channels.

-

Antifungal Activity: Certain fluorinated quinoline analogs have demonstrated significant antifungal activity against various fungal strains.[3]

Given its classification as a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The chloro-substituents could serve as synthetic handles for linking to a ligand for an E3 ubiquitin ligase and a ligand for a target protein.

Hypothetical Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of this compound or its derivatives.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block in drug discovery and chemical biology. Its unique substitution pattern suggests that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of targeted protein degradation. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.

References

4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The presence of both chloro and trifluoromethyl substituents on the quinoline core suggests that this compound may possess unique physicochemical properties influencing its biological activity and formulation potential. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity.[1] This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound, drawing upon data from structurally related compounds to infer its likely characteristics.

Core Physicochemical Properties

While specific experimental data for this compound is limited, its basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₃F₃N | [2] |

| Molecular Weight | 300.5 g/mol | [2] |

| CAS Number | 18706-37-1 | [2] |

| Purity | ≥97% | [2] |

| Storage | Room temperature | [2] |

Solubility Profile

For comparative purposes, the table below presents solubility data for structurally analogous quinoline derivatives.

| Compound | Solvent | Temperature (°C) | Solubility |

| 5,7-Dichloro-8-hydroxyquinoline | Ethanol, Dichloromethane, DMSO | Not Specified | Generally Soluble[6] |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |

Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO). Its solubility in alcohols like ethanol is also expected to be significant. Aqueous solubility is likely to be very low.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute.[6]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, DMSO, chloroform)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Calibration Standards: A stock solution of the test compound is prepared by accurately weighing a known amount and dissolving it in a known volume of the chosen solvent. A series of calibration standards are then prepared by serial dilution of the stock solution.[6]

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent to ensure a saturated solution is formed with undissolved solid remaining.[6]

-

Equilibration: The vials are sealed and placed in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

-

Separation of Undissolved Solid: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter.[6]

-

Quantification: The filtered supernatant is diluted with the same solvent to a concentration within the calibration curve range. The diluted samples and calibration standards are then analyzed by HPLC.[6]

-

Calculation of Solubility: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the dissolved compound in the diluted samples is determined from this curve, and the solubility is calculated by accounting for the dilution factor.[6]

Stability Profile

Specific stability data, such as degradation pathways or kinetics for this compound, is not available in the public domain. However, general insights can be drawn from related compounds. The trifluoromethyl group is known to enhance the metabolic stability of molecules due to the strength of the carbon-fluorine bond.[1][7] Some trifluoromethylated quinoline-phenol Schiff bases have demonstrated good stability under white-LED irradiation.[8]

It is recommended that this compound be stored at room temperature as per the supplier's information.[2] Like many quinoline derivatives, it may be sensitive to light and strong oxidizing agents over extended periods.[5]

Experimental Protocol for Stability Assessment

A general protocol to assess the stability of this compound in a solution under various conditions (e.g., pH, temperature, light) is outlined below.

Materials and Equipment:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

-

Buffers of various pH values

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC system with a suitable detector

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Stress Conditions:

-

pH Stability: Aliquots of the stock solution are diluted into buffers of different pH values (e.g., acidic, neutral, basic) and stored at a constant temperature.

-

Thermal Stability: Solutions of the compound are stored in temperature-controlled chambers at elevated temperatures.

-

Photostability: Solutions are exposed to a controlled light source in a photostability chamber. Control samples are kept in the dark.

-

-

Time-Point Analysis: At specified time intervals, samples are withdrawn from each stress condition.

-

Quantification: The concentration of the parent compound remaining in each sample is determined by HPLC. The appearance of any degradation products can also be monitored.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time for each condition to determine the degradation rate.

Conclusion

While direct experimental data for the solubility and stability of this compound is scarce, a reasonable estimation of its properties can be made based on the behavior of structurally similar quinoline derivatives. It is anticipated to be soluble in common organic solvents and have low aqueous solubility. The trifluoromethyl group likely confers a degree of metabolic and chemical stability. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability characteristics of this compound, which are crucial for its further development and application.

References

- 1. CAS 31602-11-6: ethyl 4-chloro-8-(trifluoromethyl)quinolin… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ijfmr.com [ijfmr.com]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Starting materials for "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" synthesis

An in-depth guide to the synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, a crucial building block for researchers, scientists, and professionals in drug development, is presented below. This document outlines potential starting materials and a proposed synthetic pathway based on established chemical literature for analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the cyclization of a dichlorinated aniline with a trifluoromethyl-containing building block, followed by subsequent chlorination steps. A plausible route, adapted from well-known methods such as the Gould-Jacobs reaction, is detailed below.

A logical starting point for this synthesis is the reaction between 2,4-dichloroaniline and ethyl 4,4,4-trifluoroacetoacetate. This would be followed by a series of transformations including cyclization, chlorination of the resulting hydroxyl group, and a final chlorination to yield the target molecule.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of structurally similar chlorinated and trifluoromethylated quinolines.

Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline

This initial step involves the condensation and cyclization of 2,4-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate. This reaction is analogous to the Conrad-Limpach-Knorr and Gould-Jacobs quinoline syntheses.

Materials:

-

2,4-dichloroaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

A mixture of 2,4-dichloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.[1]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified, for instance by silica gel column chromatography, to yield 4-hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline.[1]

Step 2: Synthesis of this compound

The hydroxyl group at the 4-position of the quinoline ring is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

-

4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃).[2][3]

-

The mixture is heated to reflux for several hours.[4]

-

After cooling to room temperature, the reaction mixture is slowly poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.[5]

-

The solid product is collected by vacuum filtration, washed with water, and dried to afford this compound.

Data Presentation

The following table summarizes typical yields for analogous reaction steps found in the literature. It is important to note that these are for similar, but not identical, transformations and actual yields for the proposed synthesis may vary.

| Reaction Step | Analogous Product | Reported Yield | Reference |

| Synthesis of a 4-hydroxy-2-(trifluoromethyl)quinoline derivative | 4-Hydroxy-2-(trifluoromethyl)quinoline | 51.82% | [1] |

| Chlorination of a 4-hydroxyquinoline derivative with POCl₃ | 4-Chloro-7-(trifluoromethyl)quinoline | >90% | [5] |

| Chlorination of a 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline with PCl₃ | 2,8-bis-(trifluoromethyl)-4-chloroquinoline | 94% | [4] |

Visualizing the Synthesis

The proposed synthetic pathway is illustrated in the following diagram.

Caption: Proposed two-step synthesis of this compound.

References

4,6,8-Trichloro-2-(trifluoromethyl)quinoline: An Enigmatic Player in Protein Degradation

While commercially positioned as a building block for targeted protein degradation, "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" remains a molecule of undisclosed potential within the scientific literature. Despite its availability to researchers, a comprehensive search of public domain scientific databases and chemical literature reveals a notable absence of published studies detailing its specific application in the synthesis or function of protein degraders such as Proteolysis Targeting Chimeras (PROTACs).

This lack of available data prevents the construction of a detailed technical guide as requested, including quantitative performance metrics, specific experimental protocols for its use, and elucidation of associated signaling pathways. The core requirements of data presentation in structured tables, detailed methodologies, and visualization of experimental workflows and signaling pathways cannot be fulfilled without foundational research demonstrating its efficacy and mechanism of action.

The PROTAC Landscape: A Primer

Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery.[1] PROTACs are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[2]

A PROTAC molecule is comprised of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein intended for degradation.

-

A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.

-

A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3]

The formation of this ternary complex brings the POI in close proximity to the E3 ligase, leading to the polyubiquitination of the POI. This "kiss of death" marks the POI for recognition and subsequent degradation by the proteasome.

The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, finding applications as anticancer, antimalarial, and antimicrobial agents.[4][5] Their rigid structure and ability to be readily functionalized make them attractive scaffolds in medicinal chemistry. In the context of protein degradation, the quinoline core could potentially serve as a novel E3 ligase ligand or as a scaffold for developing new POI binders.

Unanswered Questions Surrounding this compound

The specific substitution pattern of this compound, featuring electron-withdrawing chlorine and trifluoromethyl groups, suggests a potential for unique binding interactions. However, without empirical data, its role as a protein degrader building block remains speculative. Key questions that need to be addressed through future research include:

-

E3 Ligase Specificity: Which of the over 600 known human E3 ligases, if any, does this molecule bind to? The most commonly exploited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6][7] Determining the binding profile of this quinoline derivative is the first critical step.

-

Binding Affinity and Mode of Action: What is the binding affinity of this compound for its putative E3 ligase target? Understanding the specific molecular interactions is crucial for rational PROTAC design.

-

Synthetic Accessibility and Linker Attachment: What are the optimal synthetic routes for incorporating this building block into a PROTAC? Identifying suitable points for linker attachment that do not disrupt E3 ligase binding is essential.

-

Efficacy in Protein Degradation: Once incorporated into a PROTAC, what is its efficiency in degrading a target protein? Quantitative measures such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) would be necessary to validate its utility.

Hypothetical Workflow for Characterization

Should research on this compound commence, a general workflow for its characterization as a protein degrader building block would likely involve the following stages:

Caption: A general workflow for the discovery and validation of a novel E3 ligase ligand and its subsequent development into a functional PROTAC.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. precisepeg.com [precisepeg.com]

The Trifluoromethylquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into the quinoline framework has emerged as a powerful approach in contemporary drug discovery. This structural modification significantly enhances the pharmacological properties of the parent quinoline molecule, leading to the development of potent therapeutic agents with diverse applications. The trifluoromethyl group's unique electronic properties, including its high electronegativity and lipophilicity, contribute to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell membrane permeability.[1][2][3] This comprehensive guide delves into the pivotal role of trifluoromethylquinolines in medicinal chemistry, summarizing key findings, detailing experimental methodologies, and visualizing complex biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylquinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of human cancer cell lines.[1][4] The mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various trifluoromethylquinoline derivatives against several cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Breast (MCF-7) | 3.42 - 23.32 |

| Lung (A549) | 5.97 - 22.01 | |

| 2,8-Bis(trifluoromethyl)quinoline Derivative | Promyelocytic Leukemia (HL-60) | 10 ± 2.5 |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | Leukemia (CCRF-CEM) | Growth % -51.41 |

| Leukemia (HL-60(TB)) | Growth % -41.20 | |

| Leukemia (MOLT-4) | Growth % -27.71 | |

| Non-Small Cell Lung Cancer (HOP-92) | Growth % -21.23 | |

| Non-Small Cell Lung Cancer (NCI-H522) | Growth % -67.57 | |

| Colon Cancer (HCT-116) | Growth % -27.21 | |

| Colon Cancer (HCC-2998) | Growth % -26.98 | |

| Colon Cancer (SW-620) | Growth % -63.05 | |

| Melanoma (SK-MEL-28) | Growth % -62.53 | |

| Ovarian Cancer (OVCAR-3) | Growth % -41.27 | |

| Renal Cancer (UO-31) | Growth % -82.97 | |

| Renal Cancer (RFX) | Growth % -16.27 | |

| Breast Cancer (T-47D) | Growth % -35.57 |

Table 1: In Vitro Anticancer Activity of Trifluoromethylquinoline Derivatives. [1][7]

Experimental Protocols for Anticancer Activity Assessment

In Vitro Cytotoxicity Assessment using MTT Assay [1][8]

-

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.[1]

-

Compound Treatment: Cells are treated with serial dilutions of the trifluoromethylquinoline compound for 48-72 hours.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.[1][9]

-

Solubilization: The formazan crystals are dissolved using a solubilization buffer.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[1]

-

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide Staining [1]

-

Objective: To determine if the test compound induces apoptosis (programmed cell death).

-

Procedure:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.[1]

-

Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).[1]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[1]

-

Signaling Pathways in Cancer

Trifluoromethylquinolines can interfere with various signaling pathways crucial for cancer progression. One such hypothetical pathway involves the induction of apoptosis through the modulation of pro-survival and pro-apoptotic proteins.

Antimalarial Activity: A Continued Fight Against Resistance

Quinolines have historically been a cornerstone of antimalarial therapy. The incorporation of trifluoromethyl groups has led to the development of new derivatives with activity against drug-resistant strains of Plasmodium falciparum.[10][11]

Quantitative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity of several trifluoromethylquinoline derivatives against P. falciparum.

| Compound | P. falciparum Strain | IC50 (µg/mL) |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 |

Table 2: In Vitro Antimalarial Activity of Trifluoromethylquinoline Derivatives. [10]

Experimental Protocols for Antimalarial Activity Assessment

In Vitro Antimalarial Assay ([³H]-hypoxanthine incorporation) [12][13]

-

Objective: To determine the in vitro antimalarial activity of a test compound against P. falciparum.

-

Procedure:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes.

-

Compound Treatment: The parasitized erythrocytes are incubated with various concentrations of the trifluoromethylquinoline compound.

-

[³H]-hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the culture. The parasite utilizes hypoxanthine for nucleic acid synthesis, so the amount of incorporated radioactivity is a measure of parasite growth.

-

Measurement: The radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by comparing the radioactivity in treated and untreated cultures.[12]

-

Mechanism of Action in Malaria

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[14][15]

Antiviral Activity: Combating Viral Replication

Trifluoromethylquinolines have also been investigated for their antiviral properties. The introduction of the trifluoromethyl group can enhance the ability of these compounds to interfere with various stages of the viral life cycle.[16][17]

Quantitative Antiviral Activity Data

The following table shows the antiviral activity of a trifluoromethylthiolane derivative, highlighting the potential of trifluoromethylated heterocyclic compounds.

| Compound | Virus | Cell Line | CC50 (µg/mL) | Reduction in Virus Titer (log10) |

| 2-hydroxy-2-trifluoromethylthiolane (10S-52) | HSV-1 | BHK-21 | 627 | 1.7 (at 252-503 µg/mL) |

| HAdV-2 | Hep-2 | 161 | - |

Table 3: Antiviral Activity of a Trifluoromethylthiolane Derivative. [17]

Experimental Protocols for Antiviral Activity Assessment

Cytopathic Effect (CPE) Reduction Assay [18]

-

Objective: To evaluate the antiviral efficacy of a compound by measuring the reduction in virus-induced cell death.

-

Procedure:

-

Cell Culture: Host cells are grown in 96-well plates.

-

Compound and Virus Addition: Cells are treated with serial dilutions of the test compound and then infected with the virus.

-

Incubation: The plates are incubated until significant CPE is observed in the virus control wells.

-

Cell Viability Staining: A dye such as neutral red is added to stain viable cells.

-

Absorbance Measurement: The absorbance is read to quantify cell viability.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated.[18]

-

Viral Replication Cycle Inhibition

Trifluoromethylquinolines can potentially inhibit viral replication at various stages. The following diagram illustrates a general viral replication cycle and potential points of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Decision making for promising quinoline-based anticancer agents through combined methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

The Diverse Biological Activities of Polychlorinated Quinolines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated quinolines (PCQs) represent a class of halogenated heterocyclic compounds with a wide spectrum of biological activities. Their diverse effects, ranging from therapeutic potential to significant toxicity, make them a subject of intensive research in pharmacology, toxicology, and drug development. This technical guide provides an in-depth analysis of the biological activities of PCQs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Toxicological Profile of Polychlorinated Quinolines

The toxicological effects of PCQs are a primary concern, with research highlighting their potential for genotoxicity and immunotoxicity.

Genotoxicity

Certain polychlorinated quinoline derivatives have been shown to induce DNA damage. For instance, 2,3,5-trichloro-6-phenyl-[1][2]benzoquinone (PCB29-pQ), a quinone metabolite of a polychlorinated biphenyl, has demonstrated significant genotoxic effects in HepG2 cells. Studies have shown that exposure to PCB29-pQ leads to an increase in DNA strand breaks and chromosome breaks[1]. The mechanism underlying this genotoxicity is believed to involve the generation of reactive oxygen species (ROS), which in turn causes oxidative DNA damage[1]. In contrast, some in vivo studies on unsubstituted quinoline and 8-hydroxyquinoline did not show a significant increase in chromosome aberrations or sister chromatid exchanges in mouse marrow cells, whereas 4-nitroquinoline-1-oxide, a related compound, was a potent inducer of both[3].

Table 1: Genotoxicity of Selected Quinolines

| Compound | Assay | Cell Line/Organism | Key Findings | Reference |

| 2,3,5-trichloro-6-phenyl-[1][2]benzoquinone (PCB29-pQ) | Single Cell Gel Electrophoresis (SCGE) | HepG2 | Significant increase in olive tail moment (OTM) | [1] |

| 2,3,5-trichloro-6-phenyl-[1][2]benzoquinone (PCB29-pQ) | Micronucleus (MN) Assay | HepG2 | Significant increase in micronuclei (MN) frequencies | [1] |

| Quinoline | Chromosome Aberration (CA) Assay | Mouse Marrow Cells | No consistent increase in aberrations | [3] |

| Quinoline | Sister Chromatid Exchange (SCE) Assay | Mouse Marrow Cells | No significant increase in SCE numbers | [3] |

| 8-Hydroxyquinoline | Chromosome Aberration (CA) Assay | Mouse Marrow Cells | No measurable effect | [3] |

| 8-Hydroxyquinoline | Sister Chromatid Exchange (SCE) Assay | Mouse Marrow Cells | No measurable effect | [3] |

| 4-Nitroquinoline-1-oxide | Chromosome Aberration (CA) Assay | Mouse Marrow Cells | Potent inducer | [3] |

| 4-Nitroquinoline-1-oxide | Sister Chromatid Exchange (SCE) Assay | Mouse Marrow Cells | Potent inducer | [3] |

Immunotoxicity

The immune system is another sensitive target for certain PCQs. The metabolite PCB29-pQ has been shown to induce immunotoxicity in mice. Exposure to this compound resulted in reduced body weight, altered organ indices for the spleen and lungs, and changes in the morphology of these organs[4]. Mechanistically, PCB29-pQ was found to induce apoptosis in lymphocytes, evidenced by the activation of caspase-3 and upregulation of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2[4]. Furthermore, it caused an imbalance in Th1/Th2 cytokine levels, promoting a Th1-type immune response[4].

Experimental Protocol: Micronucleus Assay for Genotoxicity Assessment

The micronucleus (MN) assay is a widely used method to assess chromosomal damage.

-

Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to attach. They are then exposed to various concentrations of the test compound (e.g., PCB29-pQ) for a specific duration (e.g., 24 hours). A negative control (vehicle) and a positive control are included.

-

Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Fixation: After incubation, cells are harvested by trypsinization, treated with a hypotonic solution, and fixed with a mixture of methanol and acetic acid.

-

Slide Preparation and Staining: The fixed cells are dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain such as Giemsa or DAPI.

-

Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates genotoxic potential.

Therapeutic Potential of Polychlorinated Quinolines

Despite their toxicity, the quinoline scaffold is a critical pharmacophore in many therapeutic agents, exhibiting a broad range of activities including antimicrobial, antiviral, and antimalarial effects.

Antimicrobial Activity

Numerous quinoline derivatives have demonstrated potent antibacterial and antifungal activity. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair[5]. This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death[5].

Some synthetic quinolines have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2][6]. For example, 4-hydroxy-3-iodo-quinol-2-one exhibited MIC values against MRSA strains as low as 0.049 µg/mL[2]. Novel quinoline derivatives have also been developed with broad-spectrum antibacterial effects, targeting both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125 to 8 μg/mL[7].

In the realm of antifungal agents, quinoline derivatives have shown efficacy against Candida species and dermatophytes[8]. Some compounds have demonstrated selective action, with certain derivatives being more effective against yeasts and others against filamentous fungi[8]. The combination of quinoline derivatives with existing antifungal drugs like fluconazole has also shown synergistic effects against resistant Candida albicans strains[9].

Table 2: Antimicrobial Activity of Selected Quinolines

| Compound/Derivative Class | Target Organism | Activity (MIC/MFC) | Reference |

| 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 µg/mL | [2] |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative bacteria | 0.125–8 μg/mL | [7] |

| 2,6-disubstituted quinolines (6-amide derivatives) | Candida albicans | MFC: 6.25–12.5 µM | [10] |

| Quinoline derivative 5 | Dermatophytes | MIC: 12.5–25 μg/mL | [8] |

Antiviral Activity

The quinoline scaffold is also a promising starting point for the development of antiviral drugs. Derivatives of quinoline have shown activity against a range of viruses, including Dengue virus, coronaviruses, and Zika virus[11][12][13]. For instance, certain novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 in the low micromolar range[11][14]. The mechanism of action for some of these compounds appears to involve the early stages of viral infection[11][14].

Several quinoline analogues, including the well-known antimalarials chloroquine and hydroxychloroquine, exhibit broad anti-coronavirus activity in vitro, with EC50 values in the range of 0.12-12 μM[12]. The proposed mechanism for chloroquine's antiviral effect against some coronaviruses involves interference with viral entry at a post-attachment stage[12].

dot

Caption: Proposed antiviral mechanism of Chloroquine against coronaviruses.

Antimalarial Activity

Quinolines are cornerstone drugs in the treatment of malaria. Compounds like chloroquine, quinine, and mefloquine are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its acidic food vacuole[15][16]. Chloroquine, being a weak base, accumulates in the acidic food vacuole and is believed to inhibit the polymerization of heme into hemozoin. This leads to a buildup of toxic free heme, which kills the parasite[15][16][17]. Resistance to chloroquine is often associated with reduced drug accumulation in the food vacuole[15].

Conclusion

Polychlorinated quinolines and their derivatives exhibit a remarkable duality in their biological activities. While some members of this class pose significant toxicological risks, including genotoxicity and immunotoxicity, the quinoline scaffold remains a highly privileged structure in medicinal chemistry. Its derivatives have yielded potent antimicrobial, antiviral, and antimalarial agents. Future research in this area should focus on structure-activity relationship studies to design novel quinoline-based therapeutics with enhanced efficacy and minimized toxicity. A thorough understanding of their mechanisms of action at the molecular level is crucial for the rational design of safer and more effective drugs for a variety of diseases.

References

- 1. Polychlorinated biphenyl quinone-induced genotoxicity, oxidative DNA damage and γ-H2AX formation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

Methodological & Application

Application Notes and Protocols for the Integration of Novel Ligands in PROTAC Synthesis: A Case Study Perspective on 4,6,8-Trichloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery. While significant research has focused on established ligands for E3 ligases like the von Hippel-Lindau (VHL) protein, the exploration of novel ligands is a frontier in the field.

This document serves as a comprehensive guide for the evaluation and potential integration of novel chemical entities, such as 4,6,8-Trichloro-2-(trifluoromethyl)quinoline , into PROTAC synthesis workflows. Despite its classification as a "Protein Degrader Building Block," a thorough review of scientific literature and patent databases reveals no specific instances of this compound being incorporated into a synthesized PROTAC. Therefore, this document will provide a generalized framework and detailed protocols for assessing the suitability of such a compound as a potential E3 ligase ligand, using VHL as the primary example, and for its subsequent incorporation into a PROTAC.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. Substituted quinolines, including trichlorinated and trifluoromethylated derivatives, offer a diverse chemical space for the development of novel therapeutic agents.

Evaluating a Novel Compound as a Potential VHL Ligand

Before initiating the synthesis of a PROTAC with an untested E3 ligase ligand, it is imperative to validate its binding to the target E3 ligase. The following section outlines the key experiments to assess the interaction between a novel compound, such as this compound, and the VHL E3 ligase complex.

In Vitro Binding Assays

Objective: To determine the binding affinity (KD) of the novel compound to the VHL-ElonginB-ElonginC (VBC) complex.

Experimental Protocols:

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Methodology:

-

Express and purify the recombinant VBC complex.

-

Prepare a solution of the VBC complex (typically 10-50 µM) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Prepare a solution of the test compound (e.g., this compound) at a concentration 10-20 fold higher than the VBC complex in the same buffer.

-

Titrate the compound into the VBC solution in a series of small injections at a constant temperature (e.g., 25 °C).

-

Analyze the resulting thermogram to determine the binding parameters.

-

-

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Methodology:

-

Immobilize the purified VBC complex onto a sensor chip.

-

Flow solutions of the test compound at various concentrations over the chip surface.

-

Measure the association and dissociation rates to calculate the KD.

-

-

-

Fluorescence Polarization (FP) Assay:

-

Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled VHL ligand (tracer) upon displacement by a test compound.

-

Methodology:

-

Synthesize or procure a fluorescently labeled VHL ligand (e.g., a derivative of VH032).

-

In a multi-well plate, incubate a fixed concentration of the VBC complex and the fluorescent tracer with varying concentrations of the test compound.

-

Measure the fluorescence polarization to determine the IC50 value, which can be converted to a Ki.

-

-

Data Presentation:

| Assay Type | Parameter Measured | Typical Values for Known VHL Ligands |

| ITC | KD | 10 nM - 10 µM |

| SPR | KD | 10 nM - 10 µM |

| FP | IC50 / Ki | 50 nM - 50 µM |

General Protocol for PROTAC Synthesis

Once a novel compound demonstrates sufficient binding to the E3 ligase, the next step is to synthesize a PROTAC. This involves conjugating the novel E3 ligase ligand to a known ligand for a protein of interest (POI) via a chemical linker.

Workflow for PROTAC Synthesis:

Caption: A generalized workflow for the modular synthesis of a PROTAC molecule.

Experimental Protocol: Amide Bond Formation (a common linker conjugation strategy)

-

Materials:

-

POI ligand with a carboxylic acid or amine functional group.

-

Novel E3 ligase ligand (e.g., a derivative of this compound) with a complementary amine or carboxylic acid functional group.

-

Linker with appropriate terminal functional groups.

-

Coupling reagent (e.g., HATU, HBTU).

-

Base (e.g., DIPEA).

-

Anhydrous solvent (e.g., DMF).

-

-

Procedure (for coupling a carboxylic acid-containing linker to an amine-containing ligand):

-

Dissolve the carboxylic acid-containing component (1 equivalent) in anhydrous DMF.

-

Add the coupling reagent (1.1 equivalents) and the base (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-containing component (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC.

-

Confirm the structure and purity of the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

-

Cellular Evaluation of a Novel PROTAC

Objective: To assess the ability of the newly synthesized PROTAC to induce the degradation of the target POI in a cellular context.

Experimental Workflow for PROTAC Cellular Evaluation:

Caption: A standard workflow for evaluating the degradation efficacy of a novel PROTAC in cells.

Experimental Protocol: Western Blotting for Protein Degradation

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the POI.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation:

| Parameter | Description | Method of Determination |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Dose-response curve from Western Blot quantification. |

| Dmax | The maximum percentage of protein degradation achieved. | Dose-response curve from Western Blot quantification. |

Signaling Pathway of VHL-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a VHL-recruiting PROTAC.

Caption: Mechanism of action for a VHL-recruiting PROTAC leading to targeted protein degradation.

Conclusion

The development of novel PROTACs is a dynamic area of research with the potential to address a wide range of diseases. While the specific compound this compound has not yet been reported in the context of PROTAC synthesis, the protocols and workflows outlined in this document provide a robust framework for its evaluation as a potential E3 ligase ligand. By systematically assessing its binding affinity, incorporating it into a PROTAC scaffold, and evaluating its cellular degradation activity, researchers can determine the viability of this and other novel chemical entities in the exciting field of targeted protein degradation.

Application Notes and Protocols for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a Novel PROTAC Linker Component

For Researchers, Scientists, and Drug Development Professionals

Introduction